4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application in Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the use of a zinc phthalocyanine substituted with a benzenesulfonamide derivative for photodynamic therapy in cancer treatment. This compound shows potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, which are crucial for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity on ALK5 in Cell-Based Assays
Kim, Jung, Lee, and Dewang (2009) synthesized a series of benzenesulfonamide-substituted imidazoles, showing significant inhibitory activity on ALK5 in cell-based luciferase reporter assays. This finding is relevant for understanding the role of these compounds in cellular signaling pathways (Kim, Jung, Lee, & Dewang, 2009).
Antimicrobial Activity
Alyar et al. (2019) explored the antimicrobial activity of newly synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, which include benzenesulfonamide structures. Their study demonstrates the potential of these compounds as effective antimicrobial agents (Alyar et al., 2019).
Potential as Anticancer and Radioprotective Agents
Ghorab, Ragab, Noaman, Heiba, and El-Hossary (2008) report on the synthesis of novel quinolines substituted with a benzenesulfonamide derivative, showing potential as anticancer and radioprotective agents. These compounds were evaluated for their in vitro anticancer activity, indicating their relevance in cancer research (Ghorab et al., 2008).
A2B Adenosine Receptor Antagonists
Esteve et al. (2006) identified a series of benzenesulfonamide derivatives as potent A2B adenosine receptor antagonists. This finding is significant in the context of pharmacological research, particularly for conditions where adenosine receptor modulation is therapeutic (Esteve et al., 2006).
Enzyme Inhibition and Molecular Docking Studies
Sojitra et al. (2016) conducted studies on benzenesulfonamide derivatives, focusing on their antimicrobial activities and molecular docking studies. These compounds showed significant potency against bacteria compared to fungi (Sojitra et al., 2016).
Eigenschaften
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h5-8,10H,4,9H2,1-3H3,(H2,19,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDNQGYPQLTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.